Brofezil

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Mechanism

Brofezil (CAS 17969-45-8, ICI is a racemic thiazole acetic acid derivative classified as a non-steroidal anti-inflammatory drug (NSAID). It was originated by Imperial Chemical Industries (ICI) and advanced to Phase 2 clinical trials, as recorded in ChEMBL.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
CAS No. 17969-45-8
Cat. No. B101248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrofezil
CAS17969-45-8
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C12H10BrNO2S/c1-7(12(15)16)11-14-10(6-17-11)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16)
InChIKeyJGQKYWPSFPCKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brofezil (CAS 17969-45-8) Procurement Guide: Chemical Identity and Pharmacological Class


Brofezil (CAS 17969-45-8, ICI 54594) is a racemic thiazole acetic acid derivative classified as a non-steroidal anti-inflammatory drug (NSAID) [1]. It was originated by Imperial Chemical Industries (ICI) and advanced to Phase 2 clinical trials, as recorded in ChEMBL [2]. Its molecular formula is C12H10BrNO2S (MW 312.18 g/mol), and it carries an INN designation from 1974 . The compound is chemically described as 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanoic acid, featuring an alpha-methyl group on its acetic acid side chain, a key structural motif that differentiates it from earlier thiazole-acetic acid analogs [2][3].

Brofezil Substitution Risk: Why Other NSAIDs Cannot Replicate Its Polypharmacology


Brofezil cannot be freely substituted with standard NSAIDs like ibuprofen or its closest structural analog fenclozic acid because its primary mechanism of action is the potent inhibition of lipoxygenase (LOX), not cyclooxygenase (COX) [1]. This critically distinguishes it from agents whose effects are mediated principally through the prostaglandin pathway. Furthermore, its unique polypharmacology profile, which includes secondary inhibition of carboxylesterase and formyltetrahydrofolate synthetase, is not recapitulated by any single in-class comparator [1]. The presence of a para-bromophenyl substituent and an alpha-methyl propanoic acid side chain also drives a distinct metabolic fate via the NIH shift, a pathway not shared by chlorophenyl-bearing analogs like fenclozic acid [2]. These mechanistic and metabolic divergences mean that substituting Brofezil with a generic anti-inflammatory agent will not yield equivalent experimental outcomes in assays probing leukotriene-mediated inflammation.

Quantitative Differentiation of Brofezil (CAS 17969-45-8) from Fenclozic Acid and Ibuprofen


Primary Pharmacodynamic Differentiation: Lipoxygenase vs. Cyclooxygenase Inhibition

Brofezil is characterized primarily as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism to modulate the leukotriene pathway [1]. In contrast, the common NSAID ibuprofen acts as a balanced COX-1/COX-2 inhibitor, and the structural analog fenclozic acid was profiled for anti-inflammatory activity through the prostaglandin pathway [2][3]. While specific IC50 values for Brofezil against LOX and COX isoforms are not publicly available, the MeSH authoritative record explicitly states that its COX inhibition occurs 'to a lesser extent' than its LOX inhibition, a qualitative distinction that establishes a unique target engagement profile unavailable in standard COX-predominant NSAIDs [1].

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Mechanism

Structural Differentiation: Alpha-Methyl Propanoic Acid Side Chain vs. Acetic Acid Side Chain

Brofezil incorporates an alpha-methyl group on its propanoic acid side chain (2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanoic acid) [1]. Its closest analog, fenclozic acid, lacks this methyl substitution and instead features a simple acetic acid side chain attached at the thiazole 4-position [2]. This structural difference has direct physicochemical consequences: Brofezil's calculated Topological Polar Surface Area (TPSA) is 50.19 Ų, while fenclozic acid exhibits a higher TPSA of 78.43 Ų [1][3]. The 28.24 Ų reduction in TPSA for Brofezil predicts superior passive membrane permeability compared to fenclozic acid, a critical consideration in cell-based assay design.

Structure-Activity Relationship Side Chain Engineering Thiazole Derivatives

Halogen-Dependent Metabolic Fate: NIH Shift with Bromine vs. Chlorine

The seminal 1969 Nature paper by Foulkes demonstrated that thiazole acetic acid derivatives undergo an NIH shift, a metabolic hydroxylation-induced halogen migration [1]. In this study, the bromine-containing analog ICI 52,722 (ethyl 4-(4-bromophenyl)thiazol-2-ylacetate, the direct ester prodrug of Brofezil) underwent metabolic processing distinct from its chlorinated counterpart, ICI 54,450 (fenclozic acid). The para-bromophenyl system produces a different pattern of phenolic metabolites compared to the para-chlorophenyl system, confirming that halogen identity dictates the metabolic fate [1]. This metabolic divergence means that Brofezil cannot be considered a simple bromine-for-chlorine surrogate of fenclozic acid for in vivo studies.

Drug Metabolism NIH Shift Halogen Migration

Polypharmacology: Carboxylesterase and Formyltetrahydrofolate Synthetase Inhibition

The MeSH record curated by the Medical University of Lublin states that Brofezil also inhibits formyltetrahydrofolate synthetase and carboxylesterase 'to a lesser extent' [1]. This polypharmacology is absent from the standard profiles of both ibuprofen and fenclozic acid [2][3]. Such auxiliary enzyme inhibition, while not the primary anti-inflammatory driver, is a distinguishing feature that may contribute to unique biological readouts in complex systems, and researchers intending to study pure LOX-mediated effects must account for these ancillary activities.

Off-target Profiling Carboxylesterase Folate Metabolism

Lipophilicity and Drug-Likeness: XLogP3 and QED Comparison

The computed lipophilicity of Brofezil (XLogP3 = 3.4) is nearly identical to that of fenclozic acid (LogP = 3.29) and very close to ibuprofen (XLogP3 = 3.5) [1][2][3]. Despite this, Brofezil achieves a higher Quantitative Estimate of Drug-likeness (QED) score of 0.94, compared to the typical QED range for marketed NSAIDs (generally 0.7–0.9) [1]. This indicates that while lipophilicity is comparable, Brofezil's combination of molecular properties (MW, HBD, HBA, rotatable bonds, TPSA) yields a superior weighted drug-likeness score, suggesting a favorable balance for further lead optimization.

Lipophilicity Drug-likeness Physicochemical Profile

Specific Research Applications for Brofezil (CAS 17969-45-8) Based on Evidence-Driven Selection


Target Engagement Studies for Leukotriene-Driven Inflammatory Models

Due to its primary action as a lipoxygenase inhibitor, Brofezil is uniquely suited for in vitro and in vivo models where leukotriene pathway modulation is the endpoint, rather than prostaglandin inhibition. This selectivity profile, documented in the MeSH authoritative record, makes it a superior choice over ibuprofen or fenclozic acid for dissecting the relative contributions of lipoxygenase vs. cyclooxygenase pathways in complex inflammatory cascades [1]. Procuring Brofezil for these experiments ensures the pharmacological probe matches the target pathway of interest.

Structure-Activity Relationship (SAR) Studies of Thiazole Acetic Acid Derivatives

Brofezil represents a critical SAR probe featuring an alpha-methyl propanoic acid side chain on a 4-(4-bromophenyl)-thiazole scaffold. Its computed TPSA of 50.19 Ų vs. 78.43 Ų for fenclozic acid provides a quantifiable permeability divergence [2][3]. Medicinal chemistry teams can procure Brofezil as a reference compound to benchmark new synthetic derivatives aiming to optimize permeability while retaining anti-inflammatory activity through this specific scaffold, enabling systematic exploration of the side-chain-position TPSA-activity relationship.

Metabolic Fate Studies of Halogenated Aromatic Drugs

The established NIH shift metabolic pathway for para-bromophenyl thiazole derivatives, characterized by Foulkes in 1969, makes Brofezil a valuable model substrate for studying halogen-dependent metabolism [4]. For laboratories developing in vitro metabolite profiling platforms or investigating species-specific differences in drug-induced liver injury (building on the comparative metabolism data available for fenclozic acid and its brominated analogs), Brofezil serves as a structurally defined tool compound with known metabolic processing.

Polypharmacology Probe in Esterase Activity Modulation

Brofezil's unique secondary inhibition of carboxylesterase, in addition to its primary anti-inflammatory mechanism, makes it a distinctive tool for studying the interplay between drug metabolism and inflammation [1]. Researchers investigating ester prodrug strategies or the role of carboxylesterases in inflammatory environments can use Brofezil to simultaneously deliver a lipoxygenase-inhibitory stimulus and a carboxylesterase-modulatory effect, a dual-action profile not offered by standard NSAIDs or pure LOX inhibitors.

Quote Request

Request a Quote for Brofezil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.